2,3-Dichloro-4,6-dinitropyridine
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Overview
Description
2,3-Dichloro-4,6-dinitropyridine is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4,6-dinitropyridine typically involves the nitration of 2,3-dichloropyridine. The process begins with the chlorination of pyridine to obtain 2,3-dichloropyridine, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4,6-dinitropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide in glacial acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2,3-Dichloro-4,6-diaminopyridine.
Oxidation: this compound N-oxide.
Scientific Research Applications
2,3-Dichloro-4,6-dinitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4,6-dinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chlorine atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins or enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
2,4,6-Trinitropyridine: Known for its high density and thermal stability, used in energetic materials.
2,6-Dichloro-3,5-dinitropyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
4-Amino-2,6-dichloropyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,3-Dichloro-4,6-dinitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of various compounds make it a valuable asset in both research and industry.
Properties
CAS No. |
902771-30-6 |
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Molecular Formula |
C5HCl2N3O4 |
Molecular Weight |
237.98 g/mol |
IUPAC Name |
2,3-dichloro-4,6-dinitropyridine |
InChI |
InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)8-5(4)7/h1H |
InChI Key |
JGHWUIPUHDQBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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